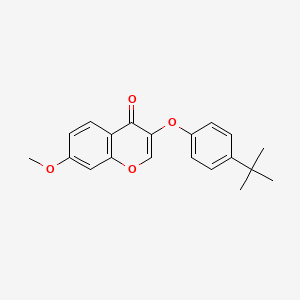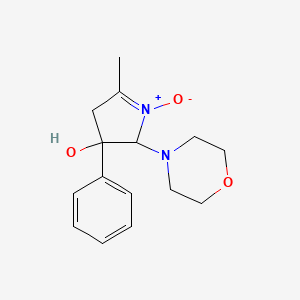![molecular formula C12H9N3S2 B5520348 N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5520348.png)
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is a useful research compound. Its molecular formula is C12H9N3S2 and its molecular weight is 259.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.02378965 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical Analysis and Tautomerism
- N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine and similar compounds exhibit dynamic tautomerism and divalent N(I) character, as shown by quantum chemical analysis. These compounds have competitive isomeric structures with a relative energy difference of ∼4 kcal/mol, indicating a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen. This property is crucial for their electron-donating capability in various molecular systems (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis and Anti-tumor Evaluations
- Research has explored the synthesis of pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole derivatives, including the reactions and anti-tumor evaluations of these compounds against human tumor cell lines. Some compounds demonstrated significant inhibitory effects, showcasing the potential of these molecules in developing new anticancer agents (Mohareb, Abdallah, & Abdelaziz, 2013).
Development of Novel Hybrid Molecules
- Novel pyridine-thiazole hybrid molecules have been synthesized, revealing high antiproliferative activity against various tumor cell lines. This highlights the potential of these compounds as anticancer agents, with mechanisms of action possibly related to inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Electrochemical Applications
- The electron-accepting ability of thiadiazolo[3,4-c]pyridine, an analog of the compound , has been utilized in the development of novel donor-acceptor-type systems for electrochromics. This research underscores the compound's potential in creating materials with favorable redox activity and stability for electrochromic applications (Ming et al., 2015).
Antimicrobial and Antitumor Activities
- Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives has demonstrated potent antitumor and antibacterial agents. This indicates the broad application of such compounds in medicinal chemistry for the development of treatments against various diseases (Hafez, Alsalamah, & El-Gazzar, 2017).
Direcciones Futuras
The future directions for the study and application of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine” and related thiazoles could include further exploration of their biological activities and potential uses in medicine, as well as the development of new synthesis methods and chemical reactions .
Propiedades
IUPAC Name |
N-pyridin-2-yl-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c1-2-6-13-11(5-1)15-12-14-9(8-17-12)10-4-3-7-16-10/h1-8H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPWUMPMAJGLKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)
![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)
![{3-allyl-1-[2-(phenylsulfonyl)ethyl]piperidin-3-yl}methanol](/img/structure/B5520287.png)
![{[4-allyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5520289.png)
![1,3-dimethyl-8-[(4-phenyl-1-piperazinyl)methyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5520293.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)
![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)
![3-propyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5520331.png)


![1-[5-(1-{[(cyclopropylmethyl)thio]acetyl}piperidin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5520346.png)
![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![(1S*,5R*)-3-(methylsulfonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520355.png)

